molecular formula C17H20N2O2 B7506225 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one

1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one

Cat. No. B7506225
M. Wt: 284.35 g/mol
InChI Key: BFMDZWXBZGUTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ is a pyrrolidine derivative that has been shown to have significant pharmacological activity, particularly in the central nervous system.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity and the inhibition of neurotransmitter reuptake. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to enhance cognitive function and memory in animal models, and may have potential applications in the treatment of cognitive impairment associated with neurological disorders.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its well-established synthesis method, high purity, and known pharmacological activity. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied in animal models, and its effects on neurotransmitter release and behavior are well-characterized. However, there are also limitations to the use of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, including the development of more potent and selective sigma-1 receptor ligands, the investigation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's effects on other cellular processes, and the evaluation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's therapeutic potential in human clinical trials. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Further research is needed to fully understand the mechanism of action and therapeutic potential of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one.

Synthesis Methods

The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then converted to the final product, 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, by treatment with acetic anhydride and pyrrolidine. The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been well-established, and several modifications have been reported in the literature to improve the yield and purity of the product.

Scientific Research Applications

1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have an inhibitory effect on the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior.

properties

IUPAC Name

1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-16-10-13(11-19(16)14-7-8-14)17(21)18-9-3-5-12-4-1-2-6-15(12)18/h1-2,4,6,13-14H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMDZWXBZGUTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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